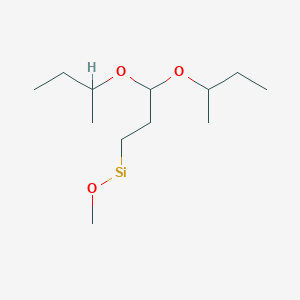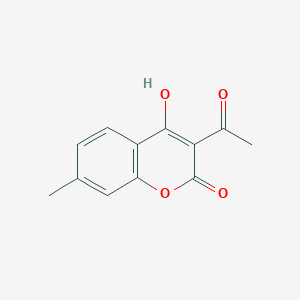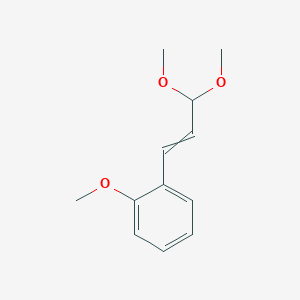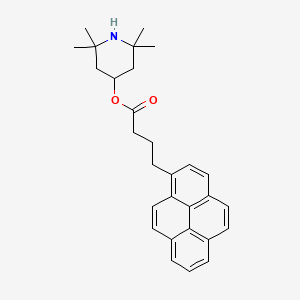
CID 78061682
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78061682” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061682” involves specific reaction conditions and reagents. The detailed synthetic route typically includes:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: for the initial synthesis.
Continuous monitoring: of reaction parameters.
Advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78061682” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents under [specific conditions].
Substitution: Nucleophilic or electrophilic substitution reactions leading to [specific derivatives].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Solvents and Catalysts: [Examples of solvents and catalysts used].
Major Products Formed: The major products formed from these reactions include [specific compounds], which are characterized by [specific techniques].
Scientific Research Applications
Compound “CID 78061682” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which compound “CID 78061682” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as [specific pathways].
Effect on Cellular Processes: Impact on cellular functions including [specific processes].
Comparison with Similar Compounds
- Compound “CID 12345678”
- Compound “CID 23456789”
- Compound “CID 34567890”
Comparison:
Structural Differences: Compound “CID 78061682” has unique structural features compared to its analogs.
Reactivity: Exhibits different reactivity patterns under similar conditions.
Applications: While similar compounds are used in [specific applications], “this compound” shows distinct advantages in [specific areas].
Properties
Molecular Formula |
C12H26O3Si |
|---|---|
Molecular Weight |
246.42 g/mol |
InChI |
InChI=1S/C12H26O3Si/c1-6-10(3)14-12(8-9-16-13-5)15-11(4)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
FDHFLZMVIOFRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CC[Si]OC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)







![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)


